N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE -

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE

Catalog Number: EVT-4816529
CAS Number:
Molecular Formula: C20H28N4O2
Molecular Weight: 356.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

  • Compound Description: This compound is the active ingredient in a granular composition for pharmaceutical preparations. It comprises a specific ratio of its HCl Form 1, amorphous HCl, and amorphous free base forms. [, ]
  • Relevance: While structurally dissimilar to N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide at first glance, both compounds exemplify complex, multicyclic pharmaceutical agents. Their development likely involved similar considerations of structure-activity relationships and physicochemical properties for desired pharmacological profiles. [, ]

Hu7691 (B5)

  • Compound Description: Developed as a potent and selective Akt (protein kinase B) inhibitor, Hu7691 demonstrates improved cutaneous safety compared to earlier analogs. This compound addresses the dose-limiting toxicity of rash often observed with Akt inhibitors. []
  • Relevance: The research highlighting Hu7691 emphasizes the importance of structural modifications in drug development to enhance target selectivity and minimize off-target effects. Similarly, understanding the structure-activity relationship of N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide is crucial for optimizing its properties and potential therapeutic applications. []

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-propionic acid ethyl ester

  • Compound Description: This compound and its pharmaceutically acceptable salts are the focus of research concerning novel oral dosage forms. Several patents discuss its various crystalline forms, including modifications I and II, as well as its hemihydrate. [, , , , ]
  • Relevance: This compound shares the core benzimidazole moiety with N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide. The extensive research on different solid-state forms of this compound highlights the importance of polymorphism in drug development, potentially influencing solubility, bioavailability, and ultimately, the efficacy of N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide. [, , , , ]

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

  • Compound Description: This compound exhibits promising antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. Docking studies suggest it might exert its action by inhibiting tRNA (guanine37-N1)-methyltransferase (TrmD). []
  • Relevance: Although structurally distinct from N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide, this compound's antimicrobial activity and potential mechanism of action highlight the diverse biological properties that can be associated with benzimidazole-containing compounds. []

Properties

Product Name

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}CYCLOHEXANECARBOXAMIDE

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]cyclohexanecarboxamide

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C20H28N4O2/c1-23-18-8-7-16(21-20(25)15-5-3-2-4-6-15)13-17(18)22-19(23)14-24-9-11-26-12-10-24/h7-8,13,15H,2-6,9-12,14H2,1H3,(H,21,25)

InChI Key

XGCXNEPWOLBMBQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCOCC4

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3CCCCC3)N=C1CN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.